

Application Notes and Protocols for Dulcerozine Dosage in In Vivo Mouse Models

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Compound of Interest

Compound Name: Dulcerozine

Cat. No.: B104709

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Audience: Researchers, scientists, and drug development professionals.

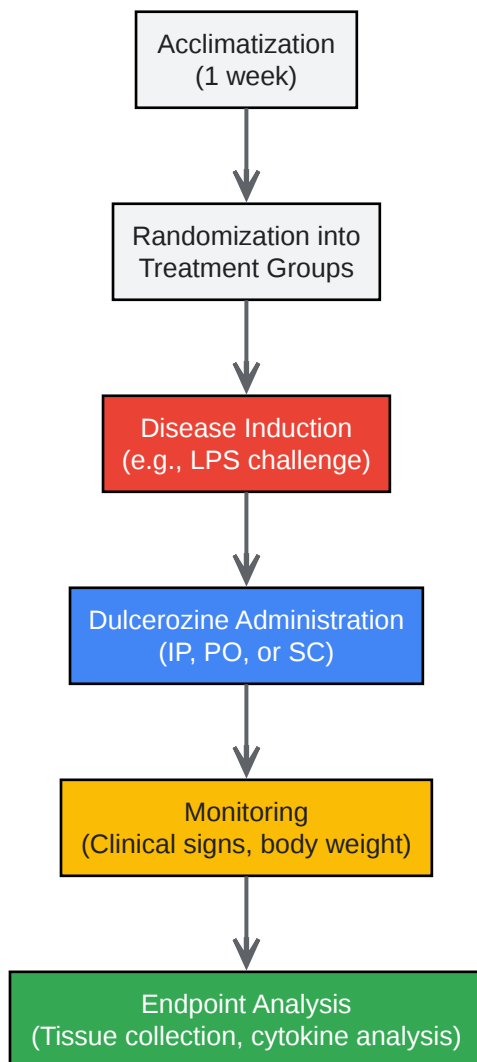
Introduction

Dulcerozine is a novel investigational compound under evaluation for its potential therapeutic effects in inflammatory disease models. As a selective modulator of the Sigma-1 receptor (S1R), it presents a promising avenue for mitigating cellular stress and inflammatory responses. These application notes provide detailed protocols for the administration of **Dulcerozine** in in vivo mouse models, including recommended dosage, administration routes, and pharmacokinetic data to guide preclinical research.

Mechanism of Action

Dulcerozine acts as a potent agonist of the Sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Activation of S1R by **Dulcerozine** initiates a signaling cascade that ultimately suppresses the activation of the NF- κ B pathway, a key regulator of inflammation. This is achieved through the enhancement of Nrf2-mediated antioxidant responses, which in turn inhibits the upstream kinases responsible for NF- κ B activation.

Signaling Pathway of Dulcerozine



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